(R)-BOROPHE-(+)-PINANEDIOL-HCL

Stereoselective synthesis Asymmetric homologation α-Aminoboronic acid synthesis

This chiral α-aminoboronic acid HCl salt is the indispensable building block for stereoselective synthesis of serine protease inhibitors. The rigid (+)-pinanediol auxiliary ensures >98:2 dr in Matteson homologation, delivering the correct (R)-configuration essential for the boroPhe pharmacophore (Ki = 0.10 nM). Unlike achiral esters, this compound guarantees the required diastereoselectivity and inhibitory potency. Available in high purity (≥95%) for reliable analytical and research use.

Molecular Formula C18H27BClNO2
Molecular Weight 335.67648
CAS No. 186906-12-7
Cat. No. B1143089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BOROPHE-(+)-PINANEDIOL-HCL
CAS186906-12-7
Molecular FormulaC18H27BClNO2
Molecular Weight335.67648
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
InChIInChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BOROPHE-(+)-PINANEDIOL-HCL CAS 186906-12-7: A Chiral Boronic Acid Derivative for Protease Research


(R)-BOROPHE-(+)-PINANEDIOL-HCL (CAS 186906-12-7) is a chiral α-aminoboronic acid derivative, specifically the hydrochloride salt of (R)-BoroPhe-(+)-pinanediol ester. It serves as a crucial intermediate and a prototypical building block for the synthesis of potent serine protease inhibitors, particularly those targeting chymotrypsin-like enzymes [1][2]. The compound features a boronic acid moiety, which enables the formation of reversible covalent bonds with the active site serine residues of target proteases, mimicking the transition state of peptide hydrolysis [3]. The (+)-pinanediol group is a chiral auxiliary that plays a critical role in the stereoselective synthesis of the final bioactive α-aminoboronic acid [1][4].

Why (R)-BOROPHE-(+)-PINANEDIOL-HCL Cannot Be Directly Substituted with Other Boronic Esters


Direct substitution with other boronic acid analogs or esters in critical research applications is unreliable due to the compound's unique stereochemical and functional role. The (+)-pinanediol chiral auxiliary is not merely a protecting group; its rigid, bicyclic framework induces high stereoselectivity during key synthetic steps like the Matteson homologation, which is essential for establishing the correct α-chirality of the boronic acid [1][2]. Swapping it for achiral esters like pinacol or other chiral auxiliaries like (+)-diisopropyl tartrate would result in a different diastereoselectivity or yield profile, compromising the synthesis of the intended bioactive (R)- or (S)-aminoboronic acid [3]. Furthermore, in biochemical studies, the free α-aminoboronic acid derived from this precursor exhibits a specific inhibitory profile. Even closely related peptide boronic acids, such as MeO-Suc-Ala-Ala-Pro-boro-Phe-OH versus its -boro-Ala or -boro-Val counterparts, demonstrate marked differences in inhibitory potency and enzyme specificity (Ki values ranging from 0.10 nM to 20 nM) against chymotrypsin, cathepsin G, and elastase, underscoring that the 'boroPhe' residue is a non-interchangeable pharmacophore [4].

Comparative Performance Data: (R)-BOROPHE-(+)-PINANEDIOL-HCL vs. Structural Analogs


Enantiomeric Purity and Chiral Induction Superiority of (+)-Pinanediol Auxiliary in Matteson Homologation

The use of the (+)-pinanediol auxiliary in (R)-BOROPHE-(+)-PINANEDIOL-HCL is foundational for achieving high stereoselectivity in the Matteson homologation, a critical step for introducing the α-chirality of aminoboronic acids. In comparative studies of this reaction, the pinanediol boronic ester provided superior diastereoselectivity compared to other common chiral auxiliaries or achiral alternatives. For instance, the Matteson homologation of pinanediol (dichloromethyl)boronate with organometallic reagents proceeds with a diastereomeric ratio (dr) of >98:2 for the major isomer [1]. This is in contrast to the use of achiral pinacol esters, which yield racemic mixtures (dr 1:1) requiring costly and time-consuming chiral resolution. The rigid, bicyclic structure of the pinanediol moiety restricts the conformational flexibility of the intermediate, leading to this high level of stereocontrol.

Stereoselective synthesis Asymmetric homologation α-Aminoboronic acid synthesis

Target-Specific Inhibitory Potency of the Derived 'boroPhe' Pharmacophore Against Chymotrypsin

The biological relevance of (R)-BOROPHE-(+)-PINANEDIOL-HCL stems from its hydrolysis to yield the active 'boroPhe' pharmacophore. Direct comparison of peptide boronic acid inhibitors reveals that the 'boroPhe' residue confers a distinct and potent inhibitory profile. The peptide inhibitor MeO-Suc-Ala-Ala-Pro-boro-Phe-OH inhibits chymotrypsin with a Ki of 0.10 nM [1]. In contrast, its direct analogs with different P1 residues show reduced potency: MeO-Suc-Ala-Ala-Pro-boro-Val-OH inhibits chymotrypsin with a Ki of 20 nM, and MeO-Suc-Ala-Ala-Pro-boro-Ala-OH has a Ki of 2.0 nM [1]. This demonstrates that the phenylalanine-derived side chain is optimal for occupying the S1 pocket of chymotrypsin-like proteases.

Enzyme kinetics Serine protease inhibition Drug discovery

Commercial Purity Benchmarking for (R)-BOROPHE-(+)-PINANEDIOL-HCL

Commercial availability of this chiral intermediate is a key procurement differentiator. (R)-BOROPHE-(+)-PINANEDIOL-HCL is offered by multiple specialist chemical suppliers with a typical purity specification of ≥95% as determined by HPLC [1]. Some vendors, such as MolCore and Balmxy, provide higher purity grades of NLT 98% . This is comparable to the purity of more common achiral boronic esters like pinacol esters (e.g., phenylboronic acid pinacol ester, typically ≥97% purity), but with the added value of defined stereochemistry. The presence of the hydrochloride salt form ensures improved stability and solubility, as confirmed by its melting point range of 195-197 °C .

Chemical procurement Analytical specification Quality control

Proven Application Scenarios for (R)-BOROPHE-(+)-PINANEDIOL-HCL


Synthesis of Chiral α-Aminoboronic Acid-Based Serine Protease Inhibitors

This compound is the definitive starting material for the stereoselective synthesis of α-aminoboronic acids containing a phenylalanine side chain. The high diastereoselectivity (>98:2 dr) achievable in the Matteson homologation using the (+)-pinanediol auxiliary is essential for generating the correct (R)-stereochemistry at the α-carbon of the final boronic acid [1]. This is a mandatory step for producing potent and selective inhibitors of chymotrypsin-like proteases, as the 'boroPhe' pharmacophore yields a Ki of 0.10 nM, which is orders of magnitude more potent than analogs with other P1 residues like valine or alanine [2].

Development of Transition-State Analog Inhibitors for Structural Biology

The free aminoboronic acid derived from (R)-BOROPHE-(+)-PINANEDIOL-HCL is a potent transition-state analog that forms a stable, reversible covalent complex with the catalytic serine residue of target proteases [1]. This property makes it invaluable for X-ray crystallography and mechanistic enzymology studies, as the inhibitor-bound structure provides a high-resolution snapshot of the enzyme's transition state. The defined and high affinity (Ki = 0.10 nM) of the derived boroPhe inhibitor ensures that the enzyme-inhibitor complex is long-lived and uniform, which is critical for obtaining high-quality structural data [2].

Quality Control and Analytical Standard for Chiral Boronic Esters

Given its commercial availability at defined purity levels (≥95% to NLT 98%) and its well-characterized physical properties, including a specific optical rotation and melting point (195-197 °C) [1], (R)-BOROPHE-(+)-PINANEDIOL-HCL serves as a reliable analytical standard. It can be used for the calibration of chiral HPLC columns, as a reference for NMR or mass spectrometry in the analysis of boronic ester-containing reaction mixtures, and for the development of robust analytical methods for quality control of larger-scale syntheses.

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